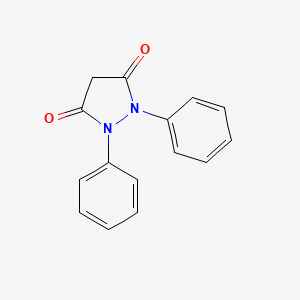

1,2-Diphenylpyrazolidine-3,5-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-diphenylpyrazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c18-14-11-15(19)17(13-9-5-2-6-10-13)16(14)12-7-3-1-4-8-12/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDPKQGKEOCYMQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60877699 | |

| Record name | 2,5-PYRAZOLIDINDIONE,1,2-DIPHENYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60877699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2652-77-9 | |

| Record name | 1,2-Diphenyl-3,5-pyrazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2652-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Diphenyl-3,5-pyrazolidinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002652779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-PYRAZOLIDINDIONE,1,2-DIPHENYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60877699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of 1,2-Diphenylpyrazolidine-3,5-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diphenylpyrazolidine-3,5-dione, a key heterocyclic scaffold, serves as a foundational structure in the landscape of medicinal chemistry and organic synthesis. Its derivatives have given rise to a class of potent non-steroidal anti-inflammatory drugs (NSAIDs), most notably Phenylbutazone.[1][2] A thorough understanding of the fundamental physicochemical and structural properties of this core molecule is paramount for the rational design of novel therapeutics and the optimization of synthetic pathways. This guide provides a detailed examination of the essential characteristics of this compound, offering insights into its synthesis, structural attributes, and the acidic nature that underpins its biological activity.

Physicochemical and Structural Properties

This compound is a crystalline solid at room temperature, characterized by a pyrazolidine ring bearing two phenyl substituents on the nitrogen atoms and two carbonyl groups at the 3 and 5 positions.[3] This arrangement of functional groups dictates its chemical reactivity and physical properties.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 2652-77-9 | [3] |

| Molecular Formula | C₁₅H₁₂N₂O₂ | [3] |

| Molecular Weight | 252.27 g/mol | [3] |

| Melting Point | 180-183 °C | ChemicalBook |

| Boiling Point | 381 °C | ChemicalBook |

| Appearance | Crystalline powder | CymitQuimica |

The core structure consists of a five-membered heterocyclic ring containing two adjacent nitrogen atoms. The presence of two phenyl groups attached to these nitrogens significantly influences the molecule's steric and electronic properties. The dicarbonyl functionality at the 3 and 5 positions is a key feature, contributing to the acidity of the methylene protons at the 4th position.[4]

Acidic Properties: The C-H Acidity of the Methylene Group

A defining characteristic of the this compound scaffold is the pronounced acidity of the protons on the C4 methylene group. This acidity arises from the electron-withdrawing inductive effects of the two adjacent carbonyl groups, which stabilize the resulting carbanion through resonance.

The acidic nature of the C4 position is a crucial factor in the biological activity of its derivatives, such as the anti-inflammatory agent Phenylbutazone. The ability to exist in the enol form is believed to be important for its interaction with the cyclooxygenase (COX) enzymes.[5]

Synthesis of this compound: A Step-by-Step Protocol

The classical and most common method for the synthesis of the this compound core involves the condensation of diethyl malonate with 1,2-diphenylhydrazine.[6] This reaction is typically carried out in the presence of a base, such as sodium ethoxide, which facilitates the cyclization.

Experimental Protocol: Classical Condensation

Materials:

-

Diethyl malonate

-

1,2-Diphenylhydrazine

-

Sodium metal

-

Absolute ethanol

-

Hydrochloric acid (for acidification, if necessary)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Preparation of Sodium Ethoxide Solution: Under an inert atmosphere, carefully dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide. The reaction is exothermic and produces hydrogen gas, so appropriate safety precautions must be taken.

-

Addition of Diethyl Malonate: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise at room temperature with continuous stirring.

-

Addition of 1,2-Diphenylhydrazine: Following the addition of diethyl malonate, add 1,2-diphenylhydrazine to the reaction mixture.

-

Reflux: Heat the resulting mixture to reflux and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent is typically removed under reduced pressure. The resulting residue can then be dissolved in water and acidified (e.g., with dilute HCl) to precipitate the crude product.

-

Purification: The crude this compound is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.[6]

Caption: Workflow for the classical synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by two main signals:

-

Methylene Protons (C4-H): A singlet appearing around δ 3.65 ppm corresponds to the two equivalent protons of the methylene group at the C4 position.[5]

-

Aromatic Protons: A multiplet in the range of δ 7.20-7.50 ppm is attributed to the ten protons of the two phenyl rings.[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides key information about the carbon framework:

-

Carbonyl Carbons (C3 & C5): The signals for the two carbonyl carbons typically appear in the range of δ 165.5 – 170.3 ppm .[4]

-

Aromatic Carbons: The carbons of the phenyl rings resonate in the region of δ 128.3 to 140.8 ppm .[4]

-

Methylene Carbon (C4): The signal for the C4 methylene carbon is also observable in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups:

-

C=O Stretching: Strong absorption bands in the region of 1700-1705 cm⁻¹ are indicative of the dicarbonyl groups of the pyrazolidinedione ring.[4]

-

C-H Stretching (Aromatic): Absorption bands around 3062 cm⁻¹ correspond to the C-H stretching vibrations of the aromatic phenyl rings.[4]

-

C=C Stretching (Aromatic): Bands in the region of 1460-1618 cm⁻¹ are attributed to the carbon-carbon stretching vibrations within the phenyl rings.[4]

Mechanism of Action and Biological Relevance

The this compound scaffold is the core of several non-steroidal anti-inflammatory drugs (NSAIDs). The primary mechanism of action for these compounds is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[7][8] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Caption: Mechanism of action of pyrazolidinedione derivatives as COX inhibitors.

The structure-activity relationship (SAR) studies of pyrazolidinedione derivatives have revealed that the acidic proton at the C4 position is crucial for their anti-inflammatory activity.[7][9] The enolizable nature of the dicarbonyl system allows for interactions with the active site of the COX enzymes. Modifications at the C4 position with various substituents have been extensively explored to modulate the potency and selectivity of these inhibitors.

Conclusion

This compound is a molecule of significant interest in medicinal chemistry, primarily serving as a versatile scaffold for the development of potent anti-inflammatory agents. Its fundamental properties, including its distinct acidic nature at the C4 position, are pivotal to its chemical reactivity and biological function. A comprehensive understanding of its synthesis, characterization, and the structure-activity relationships of its derivatives provides a solid foundation for researchers and drug development professionals to innovate and create next-generation therapeutics based on this privileged heterocyclic core.

References

- BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of Pyrazolidine-3,5-diones. BenchChem.

- BenchChem. (2025). Comparative analysis of pyrazolidine-3,5-dione synthesis methods. BenchChem.

- Gaba, M., Singh, S., & Mohan, C. (2014). Structure–activity relationship of synthesized pyrazolidine-3,5-dione derivatives.

- Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review. (2024). Current Topics in Medicinal Chemistry.

- Kalgutkar, A. S., Crews, B. C., Rowlinson, S. W., Marnett, L. J., & Jones, D. A. (2000). Selective cyclooxygenase-2 inhibitors. A review of their structure-activity relationships.

- Marnett, L. J., & Kalgutkar, A. S. (1999). Cyclooxygenase 2 inhibitors: a new class of antiinflammatory agents. Current Opinion in Chemical Biology, 3(4), 482-490.

-

PubChem. (n.d.). 1,2-Diphenyl-3,5-pyrazolidinedione. National Center for Biotechnology Information. Retrieved from [Link]

- Singh, R., Upmanyu, N., Gupta, M., & Prasad, P. (2015). Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. JSM Chemistry, 3(1), 1016.

-

Stenutz, R. (n.d.). 1,2-di(phenyl)pyrazolidine-3,5-dione. Retrieved from [Link]

- Three classical pyrazolidine-3,5-dione derivatives and the representative compound. (2023). Journal of Molecular Structure, 1274, 134493.

Sources

- 1. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,2-DIPHENYL-PYRAZOLIDINE-3,5-DIONE | 2652-77-9 [chemicalbook.com]

- 3. 1,2-Diphenyl-3,5-pyrazolidinedione | C15H12N2O2 | CID 17561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jscimedcentral.com [jscimedcentral.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. brieflands.com [brieflands.com]

- 9. researchgate.net [researchgate.net]

The Multifaceted Mechanisms of 1,2-Diphenylpyrazolidine-3,5-dione Derivatives: A Technical Guide for Researchers

Introduction: A Legacy of Potent Anti-Inflammatory Action

The 1,2-diphenylpyrazolidine-3,5-dione scaffold is the backbone of a class of non-steroidal anti-inflammatory drugs (NSAIDs) that have a significant history in the management of inflammatory and pain-related conditions. Phenylbutazone, and its active metabolite oxyphenbutazone, along with the uricosuric agent sulfinpyrazone, are prominent members of this class.[1] While their clinical use in humans has been curtailed due to a notable side effect profile, they remain important in veterinary medicine and as research tools to understand the complexities of inflammation and pain pathways.[1] This guide provides an in-depth exploration of the core mechanisms of action of these compounds, designed for researchers, scientists, and professionals in drug development.

The therapeutic efficacy of this compound derivatives is not attributable to a single mode of action but rather a constellation of effects on various biological targets. This guide will dissect these mechanisms, from the well-established inhibition of cyclooxygenase (COX) enzymes to their influence on neutrophil function and uric acid homeostasis.

Primary Mechanism of Action: Non-Selective Inhibition of Cyclooxygenase (COX) Enzymes

The cornerstone of the anti-inflammatory, analgesic, and antipyretic properties of this compound derivatives is their ability to inhibit the cyclooxygenase (COX) enzymes.[1] These enzymes, also known as prostaglandin-endoperoxide synthases, are responsible for the conversion of arachidonic acid into prostaglandins, which are pivotal mediators of inflammation, pain, and fever.[2]

There are two primary isoforms of COX: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastrointestinal mucosa and maintaining renal blood flow.[2] In contrast, COX-2 is an inducible enzyme that is upregulated during inflammatory responses.[2] Phenylbutazone and its analogues are non-selective inhibitors, meaning they target both COX-1 and COX-2.[1]

The inhibition of COX-2 is largely responsible for the therapeutic anti-inflammatory and analgesic effects, while the concurrent inhibition of COX-1 is linked to many of the adverse effects, such as gastrointestinal ulceration and bleeding.[2]

Molecular Interaction and Inhibition Kinetics

Structural studies of NSAID binding to COX enzymes reveal a long hydrophobic channel that serves as the active site.[2] Phenylbutazone and related diaryl heterocycles occupy the entrance and central part of this channel, preventing the binding of the natural substrate, arachidonic acid.[2] The kinetics of inhibition by these compounds can be complex, often involving a multi-step process. Initial binding is typically a rapid, reversible competitive interaction, which can be followed by a slower, time-dependent, and more tightly bound state.[2]

Quantitative Analysis of COX Inhibition

The potency of these compounds against COX-1 and COX-2 is typically quantified by their half-maximal inhibitory concentration (IC50) values. The ratio of IC50 (COX-2)/IC50 (COX-1) provides a selectivity index. A lower ratio indicates a preference for COX-1 inhibition, while a higher ratio suggests COX-2 selectivity.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-2/COX-1) | Reference |

| Phenylbutazone | ~10 | ~25 | ~2.5 | [3] |

| Oxyphenbutazone | Data not consistently available | Data not consistently available | - | |

| Sulfinpyrazone | Weak inhibitor | Weak inhibitor | - |

Note: IC50 values can vary depending on the assay conditions and the source of the enzymes. A study on equine whole blood reported an IC50 COX-1:COX-2 ratio for phenylbutazone of 0.302, indicating a preference for COX-1 inhibition in that system.[3] Interestingly, at 80% inhibition (IC80), phenylbutazone showed greater selectivity for COX-2.[4][5]

Downstream Consequences of Prostaglandin Inhibition

The inhibition of prostaglandin synthesis, particularly prostaglandin E2 (PGE2), has profound effects on the inflammatory cascade. PGE2 is a potent vasodilator, increases vascular permeability, and sensitizes nociceptors to painful stimuli. By reducing PGE2 levels, this compound derivatives effectively diminish these cardinal signs of inflammation.

Furthermore, PGE2 plays a complex role in modulating immune cell function. It can suppress the activity of T-helper 1 (Th1) cells, cytotoxic T lymphocytes (CTLs), and natural killer (NK) cells, while promoting the functions of T-helper 2 (Th2) cells, regulatory T cells (Tregs), and myeloid-derived suppressor cells (MDSCs).[6] By inhibiting PGE2 production, these drugs can indirectly influence the adaptive immune response in a chronic inflammatory setting.

Secondary Mechanism of Action: Uricosuric Effects

Certain derivatives of this compound, most notably sulfinpyrazone, exhibit a significant uricosuric effect, meaning they increase the excretion of uric acid in the urine.[7] This property makes them useful in the management of gout, a condition characterized by the deposition of uric acid crystals in the joints. Phenylbutazone also possesses a mild uricosuric activity.[1]

Molecular Target: Urate Transporter 1 (URAT1)

The primary molecular target for the uricosuric action of these drugs is the urate transporter 1 (URAT1), encoded by the SLC22A12 gene.[8] URAT1 is located on the apical membrane of proximal tubule cells in the kidney and is responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream.[8] By competitively inhibiting URAT1, sulfinpyrazone and similar compounds block this reabsorption, leading to increased urinary excretion of uric acid and a subsequent reduction in serum uric acid levels.[9]

COX-Independent Anti-Inflammatory Mechanisms

Beyond their effects on prostaglandin synthesis and uric acid transport, this compound derivatives exert anti-inflammatory effects through mechanisms that are independent of COX inhibition. A key aspect of this is their modulation of neutrophil function.

Inhibition of Neutrophil Chemotaxis and Activation

Neutrophils are key cellular mediators of acute inflammation, and their migration to sites of injury is a critical step in the inflammatory process. Phenylbutazone has been shown to interfere with neutrophil chemotaxis, the directed movement of these cells towards a chemical gradient of chemoattractants.[10]

While the precise molecular interactions are still under investigation, studies suggest that these compounds may interact with receptors for chemotactic peptides on the neutrophil surface. This can lead to a reduction in neutrophil migration and a dampening of the inflammatory response.

Toxicological Profile: A Mechanistic Perspective

The clinical utility of this compound derivatives has been limited by a significant risk of adverse effects. A mechanistic understanding of these toxicities is crucial for both risk assessment and the development of safer alternatives.

Gastrointestinal Toxicity

The most common side effects are gastrointestinal in nature, including gastritis and peptic ulceration.[10] This is a direct consequence of the inhibition of COX-1, which is responsible for producing prostaglandins that protect the gastric mucosa.

Hematological Toxicity

A more severe, albeit rarer, adverse effect is bone marrow suppression, which can manifest as aplastic anemia, agranulocytosis, or thrombocytopenia.[11][12] The exact molecular mechanism behind this toxicity is not fully elucidated but is thought to be idiosyncratic and may involve the generation of reactive metabolites that can damage hematopoietic stem cells.[11] Genetic predisposition may also play a role in an individual's susceptibility to these life-threatening side effects.[11]

Experimental Protocols for Mechanistic Investigation

For researchers aiming to study the mechanisms of this compound derivatives or to screen for novel compounds with similar activities, the following experimental workflows provide a robust starting point.

In Vitro COX Inhibition Assay

This protocol outlines a method to determine the IC50 values of a test compound against purified COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

COX reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Test compound and reference inhibitors (e.g., celecoxib for COX-2, SC-560 for COX-1) dissolved in DMSO

-

Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

-

96-well microplates

Procedure:

-

Prepare serial dilutions of the test compound and reference inhibitors in the reaction buffer.

-

In a 96-well plate, add the reaction buffer, heme, and the appropriate COX enzyme (COX-1 or COX-2) to each well.

-

Add the diluted test compound or reference inhibitor to the respective wells. Include a vehicle control (DMSO) for 100% enzyme activity and a no-enzyme control for background.

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

-

Stop the reaction by adding a stopping solution (e.g., a solution of a non-selective COX inhibitor or by acidification).

-

Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Workflow for In Vitro COX Inhibition Assay

Caption: Schematic of a Boyden chamber for assessing neutrophil chemotaxis.

Uric Acid Transport Inhibition Assay

This protocol provides a method to evaluate the inhibitory effect of a test compound on URAT1-mediated uric acid transport in a cell-based system.

Materials:

-

HEK293 cells stably expressing human URAT1 (HEK-hURAT1)

-

Wild-type HEK293 cells (negative control)

-

[14C]-labeled uric acid

-

Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

-

Test compound and a known URAT1 inhibitor (e.g., probenecid or benzbromarone)

-

Scintillation cocktail and a scintillation counter

Procedure:

-

Seed both HEK-hURAT1 and wild-type HEK293 cells in 24-well plates and grow to confluence.

-

On the day of the assay, wash the cell monolayers with pre-warmed transport buffer.

-

Prepare solutions of the test compound and reference inhibitor at various concentrations in the transport buffer.

-

Pre-incubate the cells with the test compound or reference inhibitor solutions for 10-15 minutes at 37°C.

-

Initiate the uptake by adding the transport buffer containing [14C]-uric acid (at a final concentration in the low micromolar range) and the respective inhibitor concentrations.

-

Incubate for a short period (e.g., 1-5 minutes) at 37°C to measure the initial rate of transport.

-

Terminate the uptake by rapidly washing the cells with ice-cold transport buffer.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Determine the protein concentration of the cell lysates to normalize the uptake data.

-

Calculate the URAT1-specific uptake by subtracting the uptake in wild-type HEK293 cells from that in HEK-hURAT1 cells.

-

Determine the percentage of inhibition of URAT1-specific uric acid uptake for each concentration of the test compound and calculate the IC50 value.

Conclusion and Future Directions

The this compound class of compounds, exemplified by phenylbutazone, possesses a complex and multifaceted mechanism of action. Their primary therapeutic effects are derived from the non-selective inhibition of COX-1 and COX-2 enzymes, leading to a potent reduction in prostaglandin-mediated inflammation and pain. Additionally, their uricosuric properties, mediated by the inhibition of URAT1, and their COX-independent effects on neutrophil function contribute to their overall pharmacological profile.

Despite their efficacy, the significant toxicities associated with these drugs, particularly gastrointestinal and hematological adverse events, have rightly limited their use in human medicine. However, for the research and drug development community, they remain invaluable tools. A thorough understanding of their mechanisms of action and toxicity provides a crucial foundation for the rational design of safer and more effective anti-inflammatory and analgesic agents. Future research may focus on developing derivatives with improved COX-2 selectivity or on designing compounds that specifically target the COX-independent pathways to achieve a more favorable therapeutic index.

References

-

A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay. (2025). NIH. Retrieved from [Link]

-

Boyden Chamber Assay. (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

Structural and Functional Basis of Cyclooxygenase Inhibition. (n.d.). ACS Publications. Retrieved from [Link]

-

Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (n.d.). NIH. Retrieved from [Link]

-

An ELISA method to measure inhibition of the COX enzymes. (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). Current Protocols. Retrieved from [Link]

-

COX-1 and COX-2 inhibition in horse blood by phenylbutazone, flunixin, carprofen and meloxicam: an in vitro analysis. (2005). PubMed. Retrieved from [Link]

-

COX-1 and COX-2 inhibition in horse blood by phenylbutazone, flunixin, carprofen and meloxicam: An in vitro analysis. (n.d.). ScienceDirect. Retrieved from [Link]

-

Chemotaxis Assays. (n.d.). Cell Biolabs, Inc. Retrieved from [Link]

-

Boyden chamber assay. (n.d.). Semantic Scholar. Retrieved from [Link]

-

IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD). (n.d.). ResearchGate. Retrieved from [Link]

-

Prostaglandin E2/EP Signaling in the Tumor Microenvironment of Colorectal Cancer. (2019). PMC. Retrieved from [Link]

-

COX-1 and COX-2 inhibition in horse blood by phenylbutazone, flunixin, carprofen and meloxicam: An in vitro analysis. (2025). ResearchGate. Retrieved from [Link]

-

Toward of Safer Phenylbutazone Derivatives by Exploration of Toxicity Mechanism. (n.d.). MDPI. Retrieved from [Link]

-

Regulation of Immune Responses by Prostaglandin E2. (n.d.). PMC. Retrieved from [Link]

-

Drug-induced megaloblastic, aplastic, and hemolytic anemias: current concepts of pathophysiology and treatment. (2018). EMJ. Retrieved from [Link]

-

Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. (n.d.). Frontiers. Retrieved from [Link]

-

Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection. (n.d.). PMC. Retrieved from [Link]

-

Aplastic anaemia due to phenylbutazone. (2014). ResearchGate. Retrieved from [Link]

-

Multifaceted roles of PGE2 in inflammation and cancer. (n.d.). PMC. Retrieved from [Link]

-

Serum Uric Acid Laboratory Procedure Manual. (n.d.). CDC. Retrieved from [Link]

-

Renal urate transport. (2006). PubMed. Retrieved from [Link]

-

What is the mechanism of Phenylbutazone? (2024). Patsnap Synapse. Retrieved from [Link]

-

Aplastic anaemia following the administration of phenylbutazone. (1960). PubMed. Retrieved from [Link]

-

IC 50 Values for COX-1 and COX-2 Enzymes. (n.d.). ResearchGate. Retrieved from [Link]

-

Aplastic anaemia due to phenylbutazone. (n.d.). PMC. Retrieved from [Link]

-

Renal Transport of Uric Acid: Evolving Concepts and Uncertainties. (n.d.). PMC. Retrieved from [Link]

-

TUBULAR HANDLING OF URIC ACID AND FACTORS INFLUENCING ITS RENAL EXCRETION: A SHORT REVIEW. (n.d.). EMJ. Retrieved from [Link]

-

The uric acid transportasome.Urate transporters in renal proximal... (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. What is the mechanism of Phenylbutazone? [synapse.patsnap.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. COX-1 and COX-2 inhibition in horse blood by phenylbutazone, flunixin, carprofen and meloxicam: an in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 6. Regulation of Immune Responses by Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. emjreviews.com [emjreviews.com]

- 8. Renal Transport of Uric Acid: Evolving Concepts and Uncertainties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. e-century.us [e-century.us]

- 12. researchgate.net [researchgate.net]

1,2-Diphenylpyrazolidine-3,5-dione chemical structure and synthesis

An In-depth Technical Guide to the Structure and Synthesis of 1,2-Diphenylpyrazolidine-3,5-dione

Introduction

This compound is a heterocyclic organic compound featuring a pyrazolidine ring core. This molecule serves as a pivotal structural motif and a critical intermediate in the synthesis of various pharmacologically active compounds. Its primary significance lies in its role as the direct precursor to a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as the pyrazolidinediones, which includes the well-known drug Phenylbutazone.[1][2][3] The versatile chemistry of the pyrazolidinedione ring, particularly the reactivity of the C-4 position, allows for extensive molecular modifications, leading to a broad spectrum of therapeutic agents.[4][5]

This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the chemical structure, physicochemical properties, and core synthetic methodologies for this compound. We will delve into the mechanistic underpinnings of its synthesis and illustrate key workflows, providing a robust foundation for its application in medicinal chemistry.

Chemical Structure and Physicochemical Properties

The structure of this compound is characterized by a five-membered saturated ring containing two adjacent nitrogen atoms (a pyrazolidine core). This ring is substituted with two phenyl groups at positions 1 and 2, and two carbonyl groups at positions 3 and 5.

The key structural feature influencing its chemical behavior is the arrangement of the two carbonyl groups adjacent to the methylene group at the C-4 position. This dicarbonyl system significantly increases the acidity of the protons on the C-4 carbon, making it a reactive site for various chemical transformations, most notably alkylation and condensation reactions.[3]

Physicochemical Data Summary

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 252.27 g/mol | [6] |

| Appearance | Yellow-beige Crystalline Powder | [7] |

| Melting Point | 180-183 °C | [7] |

| Boiling Point | 381 °C (estimated) | [7] |

| Solubility | Slightly soluble in Chloroform and Methanol. Soluble in alkaline solutions. | [3][7] |

| pKa | 9.96 ± 0.20 (Predicted) | [7] |

Core Synthesis: Condensation of Diethyl Malonate and Hydrazobenzene

The most established and widely utilized method for synthesizing the this compound core is the condensation reaction between diethyl malonate and 1,2-diphenylhydrazine (also known as hydrazobenzene).[4][8]

Causality of Experimental Design:

-

Diethyl Malonate: This reactant is selected as it provides the essential three-carbon chain with two ester functionalities (-COOEt). During the reaction, these ester groups act as electrophilic sites for cyclization and are ultimately converted into the dione ketones of the final heterocyclic ring.[9]

-

1,2-Diphenylhydrazine (Hydrazobenzene): This molecule provides the N-N backbone flanked by two phenyl groups, which will become the N1 and N2 positions of the pyrazolidine ring.

-

Reaction Conditions: The reaction is typically performed under reflux conditions, often with a base catalyst, to facilitate the nucleophilic attack and subsequent intramolecular cyclization via transesterification, which results in the formation of the stable five-membered ring.[8]

Reaction Workflow Diagram

The following diagram illustrates the overall synthetic workflow.

Caption: Core synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative synthesis adapted from established literature procedures.[8]

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1,2-diphenylhydrazine in a suitable solvent such as absolute ethanol.

-

Addition of Malonate: To this solution, add an equimolar amount of diethyl malonate.

-

Initiation of Reaction: Add a catalytic amount of a base (e.g., sodium ethoxide) to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC). The challenges of low solvent use and vigorous refluxing have been noted in some methodologies.[8]

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent is typically removed under reduced pressure.

-

Purification: The crude product is then purified, commonly by recrystallization from a solvent like ethanol, to yield the final this compound as a crystalline solid.[10]

Spectroscopic Characterization

The identity and purity of the synthesized this compound are confirmed using standard spectroscopic methods.

-

¹H NMR: The proton NMR spectrum would characteristically show signals for the aromatic protons of the two phenyl rings and a singlet for the two protons of the CH₂ group at the C-4 position.

-

¹³C NMR: The carbon NMR spectrum provides evidence for all 15 carbon atoms. Key signals include those for the two carbonyl carbons (C=O) in the downfield region, and distinct signals for the aromatic carbons and the methylene carbon (CH₂).[11]

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorption bands corresponding to the C=O stretching vibrations of the dione functionality. Aromatic C-H and C=C stretching bands are also present.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound (252.27 g/mol ) by identifying the molecular ion peak (M+).[6]

Application in Drug Development: Synthesis of Phenylbutazone

This compound is most famously used as the starting material for the synthesis of Phenylbutazone, a potent anti-inflammatory drug.[1][3] The synthesis leverages the acidity of the C-4 protons.

Mechanism: The process involves a nucleophilic substitution reaction. First, a base is used to deprotonate the C-4 position of this compound, creating a resonance-stabilized carbanion. This nucleophilic carbanion then attacks an alkylating agent, such as n-butyl bromide, to introduce the butyl side chain at the C-4 position, yielding Phenylbutazone.[8]

Workflow: Phenylbutazone Synthesis

The following diagram outlines the transformation of the core intermediate into Phenylbutazone.

Caption: Synthesis of Phenylbutazone from its core precursor.

Conclusion

This compound is a compound of significant interest in synthetic and medicinal chemistry. Its structure, defined by the N,N'-diphenyl-substituted pyrazolidinedione ring, provides a chemically versatile scaffold. The classical synthesis via condensation of diethyl malonate and hydrazobenzene remains a reliable and efficient method for its preparation on a laboratory scale. The true value of this molecule is realized in its role as a key building block, enabling the straightforward synthesis of potent drugs like Phenylbutazone and other derivatives through modification at its reactive C-4 position. A thorough understanding of its synthesis and chemical properties is therefore essential for professionals engaged in the design and development of novel therapeutics.

References

- Synthesis of some new 3,5-pyrazolidinedione derivatives of expected biological activity. (n.d.). National Institutes of Health.

- 1,2-diphenyl-pyrazolidine-3,5-dione. (n.d.). ChemicalBook.

- Facile synthesis of high specific activity 4-[1- 14 C]butyl-1,2-diphenylpyrazolidine-3,5-dione (phenylbutazone) using nucleophilic substitution. (n.d.). ResearchGate.

- (PDF) Synthesis Of New Pyrazolidine 3, 5 Dione Derivatives Of Potential Analgesic, Antipyretic And Anti-Inflammatory Activities. (2018). ResearchGate.

- 1,2-Diphenyl-3,5-pyrazolidinedione. (n.d.). PubChem.

- 1,2-DIPHENYL-PYRAZOLIDINE-3,5-DIONE. (n.d.). ChemicalBook.

- 4-Butyl-1,2-diphenyl-4-[(E)-phenyldiazenyl]pyrazolidine-3,5-dione. (n.d.). PubChem.

- 1,2-Diphenyl-pyrazolidine-3,5-dione | CAS#:2652-77-9. (n.d.). Chemsrc.

- [Chemical synthesis of phenylbutazone hydroperoxide and testing of the substance for heart action under in vitro and in vivo conditions]. (1987). PubMed.

- Fragments of 1 H NMR spectra of... (n.d.). ResearchGate.

- 1,2-Diphenyl-3,5-pyrazolidinedione - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase.

- Three classical pyrazolidine-3,5-dione derivatives and the representative compound. (n.d.). ResearchGate.

- Diethyl malonate as leaving group: Facile synthesis of some 1,3,4-benzotriazepines and benzotriazepinones. (n.d.). ResearchGate.

- Identification of decomposition products and mechanism of degradation of 4-prenyl-1,2-diphenyl-3,5-pyrazolidine-dione in an aqueous solution. (1979). PubMed.

- A Comprehensive Review on Synthesis, Mechanisms, and Therapeutic Applications of Pyrazolidine-3,5-Dione Derivatives. (n.d.). Bentham Science.

- Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. (2015). JSciMed Central.

- Synthesis method of phenylbutazone drug intermediate n-butyl diethyl malonate. (2017). Google Patents.

- Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. (2015). JSciMed Central.

- Diethyl malonate. (n.d.). Wikipedia.

- The interaction of 3,5-pyrazolidinedione drugs with receptors for f-Met-Leu-Phe on human neutrophil leukocytes: a study of the structure-activity relationship. (1991). PubMed.

- 3, 5-Pyrazolidinediones - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. (n.d.). Pharmacy 180.

- Diethyl Malonate-Based Turn-On Chemical Probe for Detecting Hydrazine and Its Bio-Imaging and Environmental Applications With Large Stokes Shift. (2021). Frontiers in Chemistry.

- Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. (n.d.). Amazon S3.

- Structure–activity relationship of synthesized pyrazolidine-3,5-dione derivatives. (n.d.). ResearchGate.

- Malonic acid, benzal-, diethyl ester. (n.d.). Organic Syntheses.

- 2,6-dimethyl-phenyl)-4-methyl-1,2,4-triazolidine-3,5-dione. (n.d.). MDPI.

Sources

- 1. [Chemical synthesis of phenylbutazone hydroperoxide and testing of the substance for heart action under in vitro and in vivo conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione [jscimedcentral.com]

- 3. pharmacy180.com [pharmacy180.com]

- 4. researchgate.net [researchgate.net]

- 5. A Comprehensive Review on Synthesis, Mechanisms, and Therapeutic Applications of Pyrazolidine-3,5-Dione Derivatives | Bentham Science [eurekaselect.com]

- 6. 1,2-Diphenyl-3,5-pyrazolidinedione | C15H12N2O2 | CID 17561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,2-DIPHENYL-PYRAZOLIDINE-3,5-DIONE CAS#: 2652-77-9 [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. spectrabase.com [spectrabase.com]

A Comprehensive Technical Guide to the Biological Activity of the 1,2-Diphenylpyrazolidine-3,5-dione Scaffold

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,2-diphenylpyrazolidine-3,5-dione core is a privileged heterocyclic scaffold that has been a cornerstone in medicinal chemistry for decades. Initially rising to prominence with the discovery of Phenylbutazone, this structural motif has demonstrated a remarkable breadth of biological activities.[1] Its derivatives are recognized for potent anti-inflammatory, analgesic, and antipyretic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2][3][4] Beyond inflammation and pain, research has unveiled a wider pharmacological spectrum, including significant antimicrobial and anticancer activities.[5][6][7][8][9] This guide provides an in-depth exploration of the multifaceted biological profile of the this compound scaffold, detailing its mechanisms of action, structure-activity relationships, and the experimental methodologies used for its evaluation.

The Central Role in Anti-Inflammatory and Analgesic Therapy

The most well-documented and historically significant application of the this compound scaffold is in the management of inflammation, pain, and fever.

Mechanism of Action: Dual COX-1 and COX-2 Inhibition

The primary mechanism underlying the anti-inflammatory, analgesic, and antipyretic effects of this scaffold is the non-selective inhibition of cyclooxygenase (COX) enzymes.[2][3]

-

The COX Pathway: COX enzymes (with isoforms COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins (PGs).[3][10] Prostaglandins are key lipid mediators in the body that signal pain, induce inflammation, and elevate body temperature (fever).[2]

-

COX-1 vs. COX-2: COX-1 is a constitutively expressed enzyme involved in homeostatic functions, such as protecting the gastrointestinal mucosa and maintaining renal blood flow.[3][10] In contrast, the COX-2 isoform is inducible and its expression is upregulated during inflammatory states.[3]

-

Inhibitory Action: Derivatives of the this compound scaffold, such as Phenylbutazone, block the active site of both COX-1 and COX-2, preventing the synthesis of prostaglandins.[2][3] The inhibition of COX-2 leads to the desired therapeutic effects, while the concurrent inhibition of COX-1 is associated with known side effects like gastric ulcers.[1][2]

Caption: Mechanism of Action via COX Pathway Inhibition.

Structure-Activity Relationship (SAR)

The pharmacological activity of pyrazolidinedione derivatives is intrinsically linked to specific structural features.[11]

-

Acidity at the 4th Position: The dicarbonyl groups at the 3rd and 5th positions increase the acidity of the hydrogen atom at the 4th position. This acidic proton is crucial for anti-inflammatory activity. Abolishing this acidity, for instance by replacing the hydrogen with a methyl group, eliminates the activity.[11]

-

Aryl Substitutions: The presence of two phenyl groups on the nitrogen atoms is important for activity.[11] Substitutions at the para-position of these phenyl rings, such as with chloro or nitro groups, can retain or even enhance anti-inflammatory effects.[5][12] Conversely, meta-substitutions generally lead to inactive compounds.[11]

Caption: Key Structure-Activity Relationships (SAR).

Broadening Horizons: Antimicrobial and Anticancer Potential

While renowned for anti-inflammatory action, the this compound scaffold has emerged as a versatile platform for developing agents against microbial infections and cancer.

Antimicrobial Activity

Derivatives of this scaffold have demonstrated notable activity against a range of pathogens.[5][6][7]

-

Antibacterial Effects: Studies have shown that certain derivatives exhibit significant inhibition against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria.[6][7] The combination of the pyrazolidinedione core with other pharmacophores, like benzimidazole, has been explored to enhance this activity.[7]

-

Antifungal Effects: Antifungal properties have also been reported, with some compounds showing efficacy against species like Aspergillus niger and Candida albicans.[6][7]

Anticancer Activity

Recent investigations have highlighted the potential of this scaffold in oncology.

-

Mechanism of Action: The anticancer effects appear to be mediated through the induction of apoptosis. For example, certain 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives have been shown to induce apoptosis in human gastric cancer (MGC-803) cells by activating the caspase-9/3 signaling pathway.[8]

-

In Vitro and In Vivo Efficacy: These compounds have demonstrated potent antiproliferative activities against various human cancer cell lines, with some exhibiting IC50 values in the low micromolar range.[8] Furthermore, lead compounds have been shown to effectively reduce tumor growth in in vivo mouse models without significant toxicity, marking them as promising candidates for further development.[8]

Experimental Evaluation: Protocols and Data

The biological activities of the this compound scaffold are validated through a series of established in vivo and in vitro assays.

Summary of Reported Biological Activities

The following table summarizes representative data from studies on various derivatives, highlighting the scaffold's diverse potential.

| Compound Class/Derivative | Target Activity | Assay Model | Key Results | Reference |

| Substituted Pyrazolidine-3,5-diones | Anti-inflammatory | Carrageenan-induced rat paw edema | Up to 40.28% edema inhibition @ 100 mg/kg | [5] |

| 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives | Anticancer | MGC-803, EC-109, MCF-7 cell lines | IC50 values ranging from 5.1 to 10.1 μM | [8] |

| Pyrazolidine-3,5-dione-Benzimidazole Hybrids | Antibacterial | Disc Diffusion Method | Significant activity against S. aureus and E. coli | [7] |

| Novel Pyrazolidine 3,5-dione Derivatives | Analgesic | Acetic acid-induced writhing | Significant reduction in writhing comparable to standard | [13] |

| Novel Pyrazolidine 3,5-dione Derivatives | Antipyretic | Yeast-induced pyrexia in rats | Significant reversal of hyperthermia | [13] |

Key Experimental Protocols

This is the most common in vivo model for screening acute anti-inflammatory activity.

-

Animal Acclimatization: Wistar albino rats (150-200g) are acclimatized to laboratory conditions for at least one week.

-

Grouping and Fasting: Animals are divided into groups (e.g., control, standard, test compounds) and fasted overnight before the experiment with water ad libitum.

-

Drug Administration: The test compound (e.g., at 100 mg/kg) or standard drug (e.g., Indomethacin at 10 mg/kg) is administered orally (p.o.). The control group receives the vehicle.

-

Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the left hind paw of each rat.

-

Measurement of Edema: Paw volume is measured using a plethysmometer immediately before the carrageenan injection (0 hr) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Calculation: The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

This assay determines the direct inhibitory effect of a compound on COX-1 and COX-2 enzymes.

-

Enzyme Preparation: Purified ovine COX-1 or human recombinant COX-2 is used.

-

Incubation Mixture: The enzyme is pre-incubated in a buffer (e.g., Tris-HCl) with a heme cofactor and the test compound at various concentrations for a specified time (e.g., 15 minutes) at room temperature.

-

Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid as the substrate.

-

Reaction Termination: After a short incubation period (e.g., 2 minutes), the reaction is terminated by adding an acid solution (e.g., HCl).

-

Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Calculation: The IC50 value (the concentration of the compound required to inhibit 50% of the enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

This colorimetric assay assesses cell viability and is widely used to screen for cytotoxic effects of potential anticancer agents.

-

Cell Seeding: Human cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a specific density (e.g., 5x10³ cells/well) and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with the test compound at a range of concentrations and incubated for a further 24-48 hours.

-

MTT Addition: The culture medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for approximately 4 hours. Viable cells with active mitochondrial reductase enzymes will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Calculation: Cell viability is calculated as a percentage relative to the untreated control cells. This data is used to determine the IC50 value of the compound.

Conclusion and Future Directions

The this compound scaffold is a testament to the enduring power of heterocyclic chemistry in drug discovery. Its foundational role as a non-steroidal anti-inflammatory agent, mediated by COX inhibition, is well-established.[1][2][3] However, the expanding body of research demonstrates that its therapeutic utility is far broader, with compelling evidence for its potential as an antimicrobial and anticancer agent.[5][8][9] The key to its versatility lies in its chemical tractability, allowing for substitutions that can fine-tune its biological activity. Future research should focus on designing derivatives with improved selectivity, particularly for the COX-2 enzyme, to minimize side effects.[14] Furthermore, elucidating the detailed mechanisms behind the scaffold's anticancer and antimicrobial effects will open new avenues for the development of novel, targeted therapies based on this privileged structure.

References

- Kumar H, Jain S. Synthesis and antimicrobial evaluation of 4-benzylidene-pyrazolidine-3,5-dione derivatives. International Journal of Pharmaceutical Sciences and Research. 2013; 4: 453-457.

-

Ledl, F., & Schleicher, E. (1990). New aspects of the Maillard reaction in foods and in the human body. Angewandte Chemie International Edition in English, 29(6), 565-594. [Link]

-

Geisslinger G, et al. In vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]

-

Ledwozyw, A., Michalak, J., Stępień, A., & Kądziołka, A. (1986). The relationship between plasma triglycerides, cholesterol, total lipids and lipid peroxidation products during human atherosclerosis. Clinica Chimica Acta, 155(3), 275-283. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. The Science Behind Phenylbutazone: Mechanism of Action and Therapeutic Effects. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

Slideshare. Screening models for inflammatory drugs. [Link]

-

Patsnap. What is the mechanism of Phenylbutazone? Patsnap Synapse. [Link]

-

Pharmacy 180. Pharmacology of Phenylbutazone ; Mechanism of action, Pharmacokinetics, Uses, Effects. Pharmacy 180. [Link]

-

IIVS.org. Anti-Inflammatory Screen. [Link]

-

Bhosale, S. K., & Bhosale, N. S. (2008). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME PYRAZOLIDIN-3-ONES DERIVATIVES. TSI Journals. [Link]

-

de Oliveira, R. B., de Alencastro, R. B., & Takahata, Y. (2019). Toward of Safer Phenylbutazone Derivatives by Exploration of Toxicity Mechanism. Journal of the Brazilian Chemical Society, 30(1), 136-146. [Link]

-

Tiwari, A., & Singh, A. (2018). Synthesis Of New Pyrazolidine 3, 5 Dione Derivatives Of Potential Analgesic, Antipyretic And Anti-Inflammatory Activities. ResearchGate. [Link]

-

Pharmacy 180. 3, 5-Pyrazolidinediones - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. [Link]

-

Tiwari, A., Tiwari, V., Venkataramana, C. H. S., & Madhavan, V. (2012). Synthesis and Biological Activity of Pyrazolidine-3,5-Dione Substituted Benzimidazole Derivatives. Asian Journal of Chemistry, 24(12), 5669-5671. [Link]

-

Singh, R., Upmanyu, N., Gupta, M., & Prasad, P. (2015). Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. JSciMed Central. [Link]

-

Ahn, J. H., Kim, J. A., Kim, H. M., Kwon, H. M., Huh, S. C., Rhee, S. D., ... & Cheon, H. G. (2005). Synthesis and evaluation of pyrazolidine derivatives as dipeptidyl peptidase IV (DP-IV) inhibitors. Bioorganic & medicinal chemistry letters, 15(5), 1337-1340. [Link]

-

Wang, Y., et al. (2020). Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives. ResearchGate. [Link]

-

El-Sabbagh, O. I., Baraka, M. M., Ibrahim, S. M., Pannecouque, C., & Andrei, G. (2009). Synthesis of some new 3, 5-pyrazolidinedione derivatives of expected biological activity. Acta poloniae pharmaceutica, 66(4), 373-381. [Link]

-

Zelenin, K. N., Bezhan, I. P., Pastushenkov, L. V., Gromova, E. G., Lesiovskaja, E. E., Chakchir, B. A., & Melnikova, L. F. (1999). Anti-inflammatory activity of 2-acyl-5 (3)-hydroxytetrahydro-1H-pyrazole derivatives. Arzneimittel-Forschung, 49(10), 843-848. [Link]

-

ResearchGate. In vitro COX-1 and COX-2 enzyme inhibition assays of the synthesized compounds. [Link]

-

Tiwari, A., Singh, A., & Nagar, U. S. (2018). Synthesis Of New Pyrazolidine 3, 5 Dione Derivatives Of Potential Analgesic, Antipyretic And Anti-Inflammatory Activities. Semantic Scholar. [Link]

-

Nadipour, F., Salahvarzi, S., & Dadgar, Z. (2024). Investigating the Synthesis Methods of 3, 5-dione Pyrazolidine and 3, 5-dione 1-phenylpyrazolidine in the Presence and Absence of Ultrasound Bath and their Anticancer Effects on MCF-7 Breast Cancer Cells. Current Organic Synthesis, 20(2), 1-6. [Link]

-

Yu, D., et al. (2008). Pyrazolidine-3,5-dione derivatives as potent non-steroidal agonists of farnesoid X receptor: virtual screening, synthesis, and biological evaluation. Bioorganic & medicinal chemistry letters, 18(20), 5497-5502. [Link]

-

Taha, M., et al. (2021). Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. Molecules (Basel, Switzerland), 26(13), 4056. [Link]

-

Cusan, C., Altinier, G., Sosa, S., Sibilla, F., Bucar, F., Tubaro, A., ... & Da Ros, T. (2006). Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives. Current drug discovery technologies, 3(1), 67-73. [Link]

-

ResearchGate. Analgesic, Anti-inflammatory, and Anti-pyretic Activity. [Link]

-

Nadipour, F., Salahvarzi, S., & Dadgar, Z. (2023). Investigating the Synthesis Methods of 3,5-Dione Pyrazolidine and 3,5-Dione 1-Phenylpyrazolidine in the Presence and Absence Of Ultrasound Bath and their Anticancer Effects on MCF-7 Breast Cancer Cells. ResearchGate. [Link]

-

Al-Suwaidan, I. A., et al. (2022). Structure–activity relationship of synthesized pyrazolidine-3,5-dione derivatives. PLOS ONE, 17(1), e0262211. [Link]

-

Bansal, R., & Kaur, P. (2009). Antiinflammatory, Analgesic and Antipyretic Activity of Certain Thiazolidinones. Indian journal of pharmaceutical sciences, 71(3), 279-284. [Link]

-

Singh, N., et al. (2012). Analgesic, anti-inflammatory, antipyretic and toxicological evaluation of some newer 3-methyl pyrazolone derivatives. Journal of Applied Pharmaceutical Science, 2(5), 133. [Link]

-

Sanna, P., et al. (2007). Pyrazolobenzotriazinone derivatives as COX inhibitors: synthesis, biological activity, and molecular-modeling studies. ChemMedChem, 2(11), 1621-1633. [Link]

-

Yakan, H., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Marmara Pharmaceutical Journal, 24(2), 163-172. [Link]

-

El-Sayed, M. A. A., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC advances, 13(1), 1-19. [Link]

-

Nardi, D., Massarani, E., & Magistretti, M. J. (1969). Pyrazoline-5-one and pyrazolidine-3, 5-dione derivatives with antiphlogistic and analgesic activity. Arzneimittel-Forschung, 19(10), 1721-1723. [Link]

-

Thangavelu, T., et al. (2024). Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives. Pharmaceuticals, 17(4), 473. [Link]

-

Tiwari, A., et al. (2012). Synthesis and Biological Activity of Pyrazolidine-3,5-Dione Substituted Benzimidazole Derivatives. ResearchGate. [Link]

-

de Oliveira, C. S. A., et al. (2020). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. Scientific reports, 10(1), 1-13. [Link]

-

Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian journal of pharmaceutical research : IJPR, 10(4), 655-683. [Link]

-

Al-Majid, A. M., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules (Basel, Switzerland), 26(23), 7175. [Link]

-

Hilal, M. A., et al. (2017). Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations. Bioorganic & medicinal chemistry letters, 27(11), 2414-2420. [Link]

Sources

- 1. Toward of Safer Phenylbutazone Derivatives by Exploration of Toxicity Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. What is the mechanism of Phenylbutazone? [synapse.patsnap.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione [jscimedcentral.com]

- 6. tsijournals.com [tsijournals.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmacy180.com [pharmacy180.com]

- 12. jscimedcentral.com [jscimedcentral.com]

- 13. researchgate.net [researchgate.net]

- 14. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Pyrazolidinedione Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The pyrazolidinedione scaffold represents a versatile and enduringly significant core in medicinal chemistry. Derivatives of this heterocyclic system have yielded a diverse array of pharmacologically active agents, ranging from potent anti-inflammatory drugs to promising anticancer and antimicrobial candidates. This in-depth technical guide provides a comprehensive overview of the pharmacological profile of pyrazolidinedione derivatives for researchers, scientists, and drug development professionals. We will explore their multifaceted mechanisms of action, delve into key therapeutic applications with supporting quantitative data, and provide detailed experimental protocols for their evaluation. Furthermore, this guide will elucidate the critical structure-activity relationships that govern their biological effects and discuss important considerations regarding their pharmacokinetic profiles and potential adverse effects.

Introduction: The Pyrazolidinedione Core

Pyrazolidine-3,5-dione is a five-membered heterocyclic ring system containing two adjacent nitrogen atoms and two carbonyl groups. The synthetic accessibility and the ease of substitution at various positions of the ring have made it a privileged scaffold in drug discovery.[1][2][3] The unique electronic and structural features of the pyrazolidinedione ring, particularly the acidity of the proton at the C4 position, are pivotal to its diverse biological activities.[4][5] This guide will systematically dissect the pharmacological landscape of these intriguing molecules.

Mechanisms of Action: A Multifaceted Approach

Pyrazolidinedione derivatives exert their pharmacological effects through various mechanisms, often targeting key enzymes and receptors involved in disease pathogenesis.

Anti-inflammatory and Analgesic Activity: The Role of Cyclooxygenase (COX) Inhibition

A primary mechanism underlying the anti-inflammatory and analgesic properties of many pyrazolidinedione derivatives is the inhibition of cyclooxygenase (COX) enzymes.[6][7][8] COX-1 is constitutively expressed and plays a role in physiological processes, while COX-2 is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[6][8] Many pyrazolidinedione derivatives exhibit preferential inhibition of COX-2, which is believed to contribute to their therapeutic efficacy while potentially reducing the gastrointestinal side effects associated with non-selective NSAIDs.[6][7]

The following diagram illustrates the simplified signaling pathway of COX-2 inhibition by pyrazolidinedione derivatives.

Caption: Simplified pathway of COX-2 inhibition.

Antidiabetic Effects: Modulation of PPARγ Signaling

Certain pyrazolidinedione derivatives, structurally related to the thiazolidinedione class of antidiabetic drugs, have been shown to modulate the activity of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1][2] PPARγ is a nuclear receptor that plays a crucial role in adipocyte differentiation, glucose uptake, and insulin sensitization.[9] Agonism at PPARγ by these derivatives can lead to improved glycemic control.[1][2]

Below is a diagram depicting the general mechanism of PPARγ activation.

Caption: PPARγ activation by pyrazolidinedione derivatives.

Antimicrobial and Anticancer Mechanisms

The antimicrobial activity of pyrazolidinedione and related pyrazole derivatives is thought to involve multiple mechanisms, including the disruption of the bacterial cell wall and inhibition of essential enzymes like DNA gyrase.[2] Some derivatives have shown efficacy against resistant strains such as MRSA.[2]

In the context of cancer, pyrazolidinedione derivatives have demonstrated antiproliferative effects through various pathways, including the inhibition of protein kinases (e.g., EGFR, CDK2) and tubulin polymerization, as well as the induction of apoptosis.[10] Some derivatives also exhibit inhibitory activity against enzymes like xanthine oxidase, which has been linked to their anticancer properties.[11]

Therapeutic Applications and Quantitative Data

The diverse mechanisms of action of pyrazolidinedione derivatives have led to their investigation in a wide range of therapeutic areas.

| Therapeutic Area | Pharmacological Effect | Example Compound(s) | Quantitative Data | Reference |

| Inflammation & Pain | Anti-inflammatory, Analgesic | Phenylbutazone | - | [12] |

| COX-2 Inhibition | Pyridazine derivatives | IC50 = 0.18 µM (Compound 6b) | [13] | |

| Diabetes | PPARγ Agonism | Pyrazole-based thiazolidinediones | 52.06% PPARγ transactivation (Compound 5o) | [1] |

| Infectious Diseases | Antibacterial | Naphthyl-substituted pyrazole-hydrazones | MIC = 0.78–1.56 µg/mL (Gram-positive strains) | [2] |

| Antibacterial | Oxime derivative 24 | MIC = 4 µg/mL (E. coli TolC) | [14] | |

| Antimicrobial | Pyrazoline derivative 9 | MIC = 4 µg/mL (Staphylococcus and Enterococcus) | [15] | |

| Oncology | Anticancer | Pyrazolo[1,5-a]indole derivatives | - | [16] |

| Anticancer | 3,4-diaryl pyrazole derivative 6 | IC50 = 0.06–0.25 nM (against six cancer cell lines) | [10] | |

| Anticancer | Aryldiazenyl pyrazole derivative 1 | IC50 = 4.2 ± 0.2 μM (HCT-116) | [11] | |

| Anticancer | Pyrazolinylcoumarin derivative 47 | GI50 = 1.88 µM (CCRF-CEM leukemia) | [17] |

Experimental Protocols for Pharmacological Evaluation

The following are detailed, step-by-step methodologies for key experiments used to characterize the pharmacological activity of pyrazolidinedione derivatives.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This widely used model assesses the in vivo anti-inflammatory potential of a compound.[3][14][18][19]

Principle: Carrageenan injection into the paw of a rodent induces an acute, localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[18][19]

Step-by-Step Protocol:

-

Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice to laboratory conditions for at least one week with free access to food and water.[3]

-

Animal Grouping: Randomly divide the animals into groups (n=6), including a vehicle control group, a positive control group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the pyrazolidinedione derivative.[3]

-

Baseline Measurement: Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.[3]

-

Compound Administration: Administer the test compound and control drugs orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.[3]

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in 0.9% saline) into the subplantar region of the right hind paw.[3][19]

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.[3]

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

In Vitro Anti-inflammatory Activity: HRBC Membrane Stabilization Assay

This in vitro method assesses the ability of a compound to stabilize red blood cell membranes, which is analogous to the stabilization of lysosomal membranes, a key aspect of the anti-inflammatory response.[12][20][21][22][23]

Principle: Hypotonicity or heat-induced damage to the human red blood cell (HRBC) membrane leads to hemolysis. Anti-inflammatory agents can stabilize the HRBC membrane and prevent this lysis.[12][20][23]

Step-by-Step Protocol:

-

Preparation of HRBC Suspension: Collect fresh human blood and mix with an equal volume of Alsever's solution. Centrifuge at 3000 rpm for 10 minutes, wash the packed cells three times with isosaline, and prepare a 10% v/v suspension in isosaline.[20]

-

Assay Mixture Preparation: For the heat-induced hemolysis assay, mix 0.5 mL of the test compound at various concentrations with 0.5 mL of the 10% HRBC suspension. For the hypotonicity-induced hemolysis assay, the mixture contains 1 mL phosphate buffer, 2 mL hyposaline, 0.5 mL HRBC suspension, and 0.5 mL of the test compound.[20]

-

Incubation: Incubate the mixtures at 56°C for 30 minutes (heat-induced) or 37°C for 30 minutes (hypotonicity-induced), followed by centrifugation.[20]

-

Spectrophotometric Analysis: Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.[20]

-

Data Analysis: Calculate the percentage of membrane stabilization by the test compound compared to a control (without the compound).

Antimicrobial Activity: Agar Well Diffusion Method

This is a standard preliminary method to screen for the antimicrobial activity of a compound.[1][4][5][24][25]

Principle: The test compound diffuses from a well through a solidified agar medium inoculated with a target microorganism. If the compound is active, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well.[4][24]

Step-by-Step Protocol:

-

Media Preparation and Inoculation: Prepare Mueller-Hinton agar plates. Inoculate the surface of the agar plates with a standardized bacterial culture.[1][4]

-

Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[24]

-

Compound Application: Add a specific volume (e.g., 100 µL) of the test compound solution (at a known concentration) into the wells.[24] Include positive (known antibiotic) and negative (solvent) controls.[1]

-

Incubation: Incubate the plates at 37°C for 16-24 hours.[1]

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition around each well in millimeters.[1]

Below is a workflow diagram for the Agar Well Diffusion Method.

Caption: Workflow for the Agar Well Diffusion assay.

Structure-Activity Relationships (SAR)

The biological activity of pyrazolidinedione derivatives is highly dependent on their structural features.

-

Acidity at C4: The acidity of the hydrogen atom at the 4th position is crucial for anti-inflammatory activity. The dicarbonyl groups at positions 3 and 5 enhance this acidity.[4][5]

-

Substitution at C4:

-

Eliminating the acidic proton by disubstitution at the 4th position generally abolishes anti-inflammatory activity.[4][5]

-

A single alkyl group (e.g., n-butyl) at the 4th position can enhance anti-inflammatory activity.[5]

-

Substitution with a 2-phenylthioethyl group can lead to antigout activity (e.g., sulfinpyrazone).[4][5]

-

-

Substitution on the Nitrogen Atoms: The presence of phenyl groups on the nitrogen atoms is often essential for both anti-inflammatory and analgesic activities.[4][5]

-

Substitution on the Phenyl Rings: Para-substitution on the phenyl rings with groups like hydroxyl, methyl, or chloro can retain or enhance activity.[4][5]

Pharmacokinetics and Adverse Effects

Pharmacokinetic Profile (ADME)

The absorption, distribution, metabolism, and excretion (ADME) properties of pyrazolidinedione derivatives are critical for their therapeutic potential.[26][27] In silico and in vitro methods are often employed in early drug discovery to predict these parameters.[27][28] Key considerations include oral bioavailability, metabolic stability, and potential for drug-drug interactions.[27]

Adverse Effects

While therapeutically valuable, some pyrazolidinedione derivatives, such as phenylbutazone, are associated with significant adverse effects, which has limited their clinical use in humans.[9][29][30][31][32] These can include:

-

Gastrointestinal Effects: Nausea, vomiting, and in severe cases, gastrointestinal bleeding and ulcers, due to the inhibition of protective prostaglandins in the stomach lining.[9][29]

-

Hematological Effects: Leukopenia (a decrease in white blood cells) and, rarely, aplastic anemia.[9]

-

Renal Toxicity: Impaired kidney function.[9]

-

Cardiovascular Effects: Increased risk of heart attack and stroke with long-term use.[9]

Conclusion and Future Directions

Pyrazolidinedione derivatives remain a fertile ground for the discovery of new therapeutic agents. Their synthetic tractability and diverse pharmacological activities continue to attract significant research interest. Future efforts in this field should focus on the design of derivatives with improved selectivity for their biological targets to enhance efficacy and minimize adverse effects. A deeper understanding of their mechanisms of action, particularly in the areas of oncology and infectious diseases, will be crucial for unlocking their full therapeutic potential. The strategic application of modern drug design principles, including computational modeling and a thorough evaluation of their pharmacokinetic and toxicological profiles, will be paramount in advancing the next generation of pyrazolidinedione-based drugs from the laboratory to the clinic.

References

- A Comprehensive Review on Synthesis, Mechanisms, and Therapeutic Applications of Pyrazolidine-3,5-Dione Derivatives - Bentham Science Publisher. (2025-02-24).

- A Comprehensive Review on Synthesis, Mechanisms, and Therapeutic Applications of Pyrazolidine-3,5-Dione Derivatives | Request PDF - ResearchG

- The interaction of 3,5-pyrazolidinedione drugs with receptors for f-Met-Leu-Phe on human neutrophil leukocytes: a study of the structure-activity rel

- Structure–activity relationship of synthesized pyrazolidine-3,5-dione deriv

- 3, 5-Pyrazolidinediones - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose - Pharmacy 180.

- A review on recent advances for the synthesis of bioactive pyrazolinone and pyrazolidinedione derivatives - ResearchG

- Structure-activity relationship within a series of pyrazolidinone antibacterial agents. 1.

- Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione - JSciMed Central.

- SAR Of Pyrazolidinedione - YouTube. (2021-02-20).

- EP1638540A2 - Pyrazolidinedione derivatives and their use as platelet aggregation inhibitors - Google P

- Synthesis of some new 3,5-pyrazolidinedione deriv

- (PDF)

- Identification of decomposition products and mechanism of degradation of 4-prenyl-1,2-diphenyl-3,5-pyrazolidine-dione in an aqueous solution - PubMed.

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Synthesis, docking, in vitro and in vivo antidiabetic activity of pyrazole-based 2,4-thiazolidinedione derivatives as PPAR-γ modul

- Synthesis and biological evaluation of dihydropyrano-[2,3-c]pyrazoles as a new class of PPARγ partial agonists - PMC - PubMed Central. (2017-02-28).

- PPARγ signaling and metabolism: the good, the bad and the future - PMC - NIH.

- Pharmacologically relevant PPARγ ligands - ResearchG

- PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PubMed Central.

- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR.